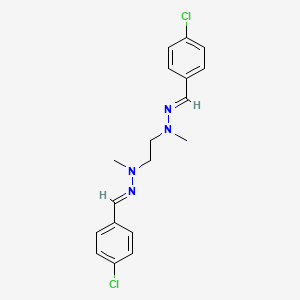![molecular formula C22H19NO3 B5756931 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide, also known as DMF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMF is a small molecule that belongs to the class of acrylamides, which are widely used in the synthesis of polymers, coatings, and adhesives.
作用機序
The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to activate the Nrf2 pathway, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the progression of neurodegenerative diseases. In vivo studies have shown that N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can reduce the growth of tumors in mice and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its low toxicity. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a low toxicity profile in animal studies, making it a relatively safe compound to use in laboratory settings. However, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is not without limitations. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is a synthetic compound that may not accurately reflect the behavior of natural compounds in biological systems. Additionally, the synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide requires expertise in organic chemistry and may not be accessible to all researchers.
将来の方向性
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide. One area of research is in the development of new cancer treatments. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of research is in the treatment of neurodegenerative diseases. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a treatment for these diseases. Additionally, research is needed to better understand the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide and how it interacts with biological systems.
合成法
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multistep process that involves the condensation of 3,4-dimethylbenzoyl chloride with 2-furancarboxaldehyde to form 3-(2-furyl)-3,4-dimethylbenzoyl chloride. This intermediate product is then reacted with aniline to produce N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide. The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学的研究の応用
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the progression of these diseases.
特性
IUPAC Name |
(E)-N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-8-9-18(13-16(15)2)22(25)17-5-3-6-19(14-17)23-21(24)11-10-20-7-4-12-26-20/h3-14H,1-2H3,(H,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZRDBYGVTVHZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5756855.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)

![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)
![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)

